Tetradecyl hexadec-2-enoate
Description
Tetradecyl hexadec-2-enoate is a synthetic or naturally occurring ester composed of a tetradecyl (C14) alcohol moiety esterified with hexadec-2-enoic acid, a 16-carbon unsaturated fatty acid featuring a double bond at the second carbon position. The compound’s structure can be represented as CH2=CH-(CH2)13-COO-(CH2)13CH3.
Properties
CAS No. |
71801-83-7 |
|---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
tetradecyl hexadec-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3 |
InChI Key |
XHMKKJDJWWEVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl hexadec-2-enoate can be synthesized through the esterification reaction between tetradecyl alcohol and hexadec-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl hexadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Hexadec-2-enoic acid and tetradecyl alcohol.
Reduction: Tetradecyl hexadec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetradecyl hexadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants
Mechanism of Action
The mechanism of action of tetradecyl hexadec-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
The following table and analysis compare tetradecyl hexadec-2-enoate with six structurally related compounds, emphasizing molecular features, sources, and functional differences.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Molecular weight estimated based on structural similarity.
Structural and Functional Insights
Saturated vs. Unsaturated Esters
- Tetradecyl tetradecanoate (C28H56O2): As a saturated ester, it exhibits higher thermal and oxidative stability compared to unsaturated analogs. Its prevalence in bee pheromone blends (87%) underscores its role as a stable signaling molecule .
- This compound: The C2 double bond introduces conformational flexibility and lower melting points compared to saturated counterparts. This unsaturation may enhance interactions in biological systems (e.g., cell membrane permeability).
Triple Bond vs. Double Bond
Ionic vs. Neutral Esters
- Sodium tetradecyl sulfate (C14H29NaO4S): As an ionic surfactant, it contrasts sharply with neutral esters. Its antibacterial activity in sub-fraction F3a highlights the role of ionic groups in disrupting microbial membranes .
Aromatic vs. Aliphatic Esters
- Phthalic acid butyl tetradecyl ester (C26H42O4): The aromatic phthalic acid backbone provides rigidity and UV stability, making it suitable for industrial applications like plasticizers, unlike aliphatic esters .
Key Research Findings
Pheromone Blends: Tetradecyl tetradecanoate’s dominance in bee pheromones (87% occurrence) suggests that saturated esters are evolutionarily favored for stability in environmental signaling .
Lipophilicity Trends: Methyl tetradec-2-ynoate’s higher XLogP3 (6.4) compared to inferred values for this compound (~5–6) indicates that triple bonds enhance lipid solubility more than double bonds .
Industrial Applications : Phthalic acid esters’ thermal stability contrasts with the reactivity of aliphatic unsaturated esters, which may degrade under UV exposure .
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